2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Description
2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H10Cl2N2O2S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms, a pyridine ring, and a benzenesulfonamide group, which contribute to its unique chemical properties.
Properties
CAS No. |
321715-37-1 |
|---|---|
Molecular Formula |
C12H10Cl2N2O2S |
Molecular Weight |
317.2g/mol |
IUPAC Name |
2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c13-10-3-4-12(11(14)6-10)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 |
InChI Key |
ORRPEWFELOXLRK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-pyridinemethanamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different functional groups replacing the chlorine atoms.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different oxidation states.
Hydrolysis: Products with cleaved sulfonamide groups.
Scientific Research Applications
2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, it has been shown to induce mitochondrial membrane depolarization and activate caspase-8 and -9, leading to apoptosis in cancer cells . The compound’s unique structure allows it to interact with various molecular pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-pyridinylmethyl)benzenesulfonamide
- 2,4-dichloro-3-methyl-N-(4-pyridinylmethyl)benzenesulfonamide
- 2,4-dichloro-N-(3-methyl-2-pyridinyl)benzenesulfonamide
Comparison
Compared to similar compounds, 2,4-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide exhibits unique properties due to the position of the pyridine ring and the presence of two chlorine atomsFor instance, the specific arrangement of functional groups in this compound may result in higher anticancer activity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
